molecular formula C25H26NOP B8252678 (R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8252678
M. Wt: 387.5 g/mol
InChI Key: ANXIGFYNGNEKSA-QHCPKHFHSA-N
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Description

®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative.

    Introduction of the diphenylphosphino group: This step involves the reaction of the oxazole intermediate with a diphenylphosphine reagent under suitable conditions, such as the presence of a base.

    Chiral resolution: The final step involves the separation of the enantiomers to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The diphenylphosphino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the diphenylphosphino group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.

Biology and Medicine

The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals. It can be used to produce enantiomerically pure drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.

Industry

In the industrial sector, ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is employed in the large-scale production of chiral intermediates and fine chemicals. Its use in catalytic processes enhances the efficiency and selectivity of chemical manufacturing.

Mechanism of Action

The mechanism by which ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves coordination to metal centers in catalytic complexes. The chiral environment created by the ligand influences the stereochemistry of the reaction, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole: The enantiomer of the compound , used in similar applications but with opposite chirality.

    2-(Diphenylphosphino)benzylamine: A related compound lacking the oxazole ring, used as a ligand in different catalytic processes.

    4-Isopropyl-4,5-dihydrooxazole: A simpler oxazole derivative without the diphenylphosphino group.

Uniqueness

®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of a chiral oxazole ring and a diphenylphosphino group. This structure provides both steric and electronic properties that enhance its performance as a chiral ligand in asymmetric catalysis.

Properties

IUPAC Name

diphenyl-[2-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NOP/c1-19(2)23-18-27-25(26-23)17-20-11-9-10-16-24(20)28(21-12-5-3-6-13-21)22-14-7-4-8-15-22/h3-16,19,23H,17-18H2,1-2H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXIGFYNGNEKSA-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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